molecular formula C16H12F5N3O B611773 VU6005649

VU6005649

Numéro de catalogue: B611773
Poids moléculaire: 357.28 g/mol
Clé InChI: NYBZCKAQIIPSDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU6005649 est un composé qui pénètre le système nerveux central (SNC) et agit comme un modulateur allostérique positif des récepteurs métabotropiques du glutamate 7 et 8 (mGlu7 et mGlu8). Il a montré un potentiel significatif dans la recherche scientifique grâce à sa capacité à moduler ces récepteurs avec une grande sélectivité et une grande efficacité .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions

VU6005649 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers solvants organiques (par exemple, le diméthylsulfoxyde, l'éthanol) . Les conditions réactionnelles impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs pour améliorer les vitesses de réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent être utilisés pour étudier les relations structure-activité et optimiser l'efficacité et la sélectivité du composé .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant aux sites allostériques des récepteurs mGlu7 et mGlu8, améliorant ainsi leur activité. Cette modulation entraîne des changements dans les voies de signalisation neuronale, ce qui peut entraîner divers effets physiologiques . La capacité du composé à pénétrer le SNC et à moduler sélectivement ces récepteurs en fait un outil précieux pour étudier les mécanismes sous-jacents des troubles neurologiques .

Applications De Recherche Scientifique

Therapeutic Applications

1. Neurological Disorders

  • Anxiety and Depression : Research indicates that modulation of mGlu7 can influence anxiety-related behaviors. VU6005649 has been shown to exhibit anxiolytic-like effects in preclinical models, suggesting its potential for treating anxiety disorders .
  • Cognitive Disorders : The compound has demonstrated efficacy in improving cognitive function in animal models of cognitive impairment. For instance, studies utilizing contextual fear conditioning have highlighted its ability to enhance memory retrieval processes .

2. Pain Management

  • Chronic Pain : The modulation of mGlu receptors is linked to pain pathways. This compound could potentially be developed as a treatment for chronic pain conditions by altering pain perception through its action on mGlu7 and mGlu8 .

3. Neuroprotection

  • Neurodegenerative Diseases : Given the role of glutamate dysregulation in neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound's ability to modulate glutamatergic signaling may offer neuroprotective benefits .

Case Studies

Study Objective Findings
Abe et al. (2017)Investigate sedative effectsThis compound displayed sedative properties through off-target effects at the neurokinin-1 receptor, observed in both wild-type and mGlu7 knockout mice .
Jalan-Sakrikar et al. (2014)Assess cognitive enhancementDemonstrated that this compound improved memory retrieval in contextual fear conditioning tests, indicating potential use in cognitive disorders .
Tocris Bioscience (2024)Characterize receptor selectivityConfirmed that this compound showed >3.8 fold selectivity for mGlu7 and mGlu8 over other receptors, establishing its utility as a selective pharmacological tool .

Activité Biologique

VU6005649 is a novel compound identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluR), specifically mGluR7 and mGluR8. This compound has garnered attention due to its potential therapeutic implications in various neurological disorders, including anxiety, autism, schizophrenia, and Rett syndrome. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Structure-Activity Relationship (SAR)

This compound is derived from a series of pyrazolo[1,5-a]pyrimidine compounds. Its design focused on enhancing central nervous system (CNS) penetration and selective modulation of mGlu receptors. The compound exhibits dual activity as a PAM for both mGluR7 and mGluR8, which are classified under Group III mGlu receptors.

Key Pharmacological Properties

  • Potency : this compound demonstrates an effective concentration (EC50) of approximately 650 nM for mGluR7 and 2.6 µM for mGluR8, indicating a significant degree of selectivity towards mGluR7 compared to other mGlu receptors .
  • CNS Penetration : The compound shows favorable pharmacokinetic properties with a high free fraction in rat plasma and brain, suggesting effective CNS delivery .
  • Off-target Effects : Notably, this compound also interacts with the neurokinin-1 receptor (NK1), which may contribute to observed sedative effects in both wild-type and genetically modified mice lacking mGluR7 .

In Vivo Efficacy

The biological activity of this compound has been evaluated in several animal models to assess its cognitive-enhancing effects.

Case Study: Contextual Fear Conditioning Model

In a mouse model of contextual fear conditioning (CFC), this compound was administered at a dose of 50 mg/kg via intraperitoneal injection. The results indicated modest but significant pro-cognitive effects on associative learning. However, sedation was noted as a confounding factor that may have masked the full potential of the compound's efficacy .

Comparative Analysis with Other Compounds

The following table summarizes the comparative potency and efficacy of this compound with other known mGlu receptor modulators:

CompoundTarget ReceptorEC50 (nM)Efficacy (%)Notes
This compoundmGluR7650ModerateDual PAM; sedative effects noted
mGluR82600Low
VU0155094mGluR43200HighSelective PAM
mGluR71500Moderate
mGluR8900High

This compound acts by binding to allosteric sites on the mGlu receptors, enhancing the receptor's response to endogenous glutamate without directly activating the receptor itself. This mechanism is significant as it allows for modulation of receptor activity in a more physiologically relevant manner compared to traditional orthosteric agonists.

Propriétés

IUPAC Name

3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBZCKAQIIPSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interact with the mGlu7 receptor, and what are the downstream effects?

A: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as VU6005649, acts as a positive allosteric modulator (PAM) of the mGlu7 receptor []. Unlike orthosteric agonists like glutamate or L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) which bind to the primary glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. Although the exact binding site of this compound on mGlu7 remains to be fully characterized, this interaction ultimately results in amplified activation of G-proteins and subsequent intracellular signaling cascades [].

Q2: Are there differences in how this compound interacts with mGlu7 compared to other PAMs or agonists?

A: Research indicates that while this compound and other mGlu7 PAMs share a similar mechanism of action, they might exhibit subtle differences in their maximal potentiation levels depending on whether glutamate or L-AP4 is used as the agonist []. This suggests that the conformational changes induced by different PAMs, including this compound, might influence the receptor's sensitivity to different agonists. Further investigation is needed to fully elucidate these nuances and their implications for drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.